N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Description
N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core substituted with a methyl group at position 6 and a carboxamide moiety at position 5 linked to a 4-methoxyphenyl group. The 4-methoxyphenyl group introduces electron-donating properties, which may enhance binding interactions with hydrophobic pockets in target proteins .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-9-12(17-7-8-20-14(17)15-9)13(18)16-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKHKASDVVVFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological activities. For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability and pharmacokinetic behavior.
Biological Activity
N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antitumor properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H13N3O2S
- Molecular Weight : 287.34 g/mol
- CAS Number : [1480800]
The compound's structure features a thiazole ring and an imidazo-thiazole moiety, which are known for their pharmacological significance. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer.
Case Study: Antitumor Efficacy
A study conducted by the National Cancer Institute evaluated the antitumor activity of several derivatives related to this compound. The findings indicated that:
- Activity Against Cancer Cell Lines : The compound exhibited significant cytotoxic effects with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL across different cancer types .
- Mechanism of Action : The antitumor activity is believed to be linked to the compound's ability to inhibit specific enzymes involved in tumor growth and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and receptor binding |
| Thiazole Ring | Essential for cytotoxic activity |
| Imidazo-Thiazole Moiety | Involved in enzyme inhibition |
Studies suggest that modifications to the thiazole or imidazole portions can lead to variations in biological activity, highlighting the importance of these groups in drug design .
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : It interacts with enzymes critical for cancer cell survival.
- Cell Cycle Arrest : Induces apoptosis in cancer cells by disrupting normal cell cycle progression.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The imidazo[2,1-b]thiazole scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a comparative analysis of the target compound with analogs:
Pharmacological and Mechanistic Insights
- VEGFR-2 Inhibition : Compound 6i (carbohydrazide derivative) inhibits VEGFR-2 with IC50 = 0.33 µM, comparable to Sorafenib (IC50 = 0.09 µM) . The target compound’s carboxamide linker may reduce kinase affinity but could mitigate off-target effects.
- Apoptosis Induction : Derivatives like 6i elevate pro-apoptotic markers (Bax, caspases) and suppress Bcl-2, suggesting shared mechanisms with the target compound .
- ADME Profiles : Carboxamides generally exhibit better metabolic stability than esters or hydrazides. The 4-methoxyphenyl group in the target compound may improve solubility relative to ND-11503’s dihydrobenzofuran .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide analogs, and how are they characterized?
- Methodology : The compound and its analogs are typically synthesized via coupling reactions between imidazo[2,1-b]thiazole-5-carboxylic acid derivatives and substituted amines. For example, intermediates like 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid are activated using coupling agents (e.g., HATU) and reacted with amines such as 4-methoxyphenyl derivatives in the presence of diisopropylethamine (DIPEA) . Free-radical bromination with NBS has also been used to introduce functional groups for further derivatization .
- Characterization : Structural confirmation relies on H NMR, C NMR, and HRMS. Purity is assessed via HPLC (>95%) using columns like Atlantis dC18 or Acquity BEH C18, coupled with LC-MS for molecular weight validation .
Q. What key techniques are used to confirm the structural integrity and purity of this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR identify chemical shifts for aromatic protons (e.g., 4-methoxyphenyl at δ 3.8 ppm) and coupling constants in the imidazothiazole core .
- HRMS : Validates molecular weight (e.g., molecular ion peaks at m/z 342.44 for the parent compound) .
- HPLC : Ensures purity using gradient elution (e.g., 5–95% acetonitrile/water with 0.1% formic acid) .
Q. How should researchers handle solubility and stability challenges during experiments?
- Protocols :
- Solubility : Use DMSO for in vitro studies (solubility ~12.5 mg/mL). For in vivo work, prepare formulations with PEG300 and Tween 80 to enhance aqueous solubility .
- Storage : Store powder at -20°C (stable for 3 years) or in solvent at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of anti-tubercular activity in this compound class?
- SAR Insights :
- Substituents on the phenyl ring (e.g., 4-methoxy) enhance target binding to QcrB, a key respiratory chain component in M. tuberculosis. Modifications like trifluoromethyl groups (e.g., ND-11564) improve MIC values (0.25 μM vs. 2.5 μM for unoptimized analogs) .
- Methyl groups at the 6-position of the imidazothiazole core are critical for maintaining potency .
- Computational Tools : Molecular docking (e.g., VEGFR-2 active site modeling) and ADME prediction software (e.g., SwissADME) prioritize analogs with favorable pharmacokinetic profiles .
Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?
- Case Study : ND-11543 showed robust in vivo efficacy in chronic TB mouse models (200 mg/kg, 4-week treatment) despite moderate in vitro MIC (0.0625 μM). This discrepancy was resolved by evaluating tissue penetration and exposure (AUC >11,700 ng·hr/mL in rats) .
- Approach : Pair in vitro MIC assays with pharmacokinetic profiling (e.g., LC-MS for plasma/tissue concentration) and use CYP450 inhibitors (e.g., 1-aminobenzotriazole) to assess metabolic stability .
Q. What mechanistic insights explain the anti-proliferative activity of this compound in cancer models?
- Mechanism : Derivatives like N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides inhibit VEGFR-2 (IC = 0.33 μM) and induce apoptosis in MCF-7 cells via Bax upregulation (4.3-fold), caspase activation, and G2/M phase arrest (27.07% vs. 11.31% control) .
- Validation : PCR for apoptotic markers (Bcl-2, cytochrome C) and flow cytometry for cell cycle analysis are critical .
Q. How can researchers optimize ADME/Tox properties for preclinical development?
- ADME Profiling :
- Protein Binding : Use equilibrium dialysis to assess plasma protein binding (>90% for ND-11543) .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) to measure half-life and identify CYP450 interactions (e.g., CYP3A4 inhibition) .
Data Contradiction Analysis
Q. How should conflicting data on CYP450 inhibition and in vivo efficacy be reconciled?
- Example : ND-11543 maintained efficacy in mice pretreated with CYP450 inhibitors (ABT), suggesting its activity is not solely dependent on CYP-mediated activation. This highlights the need to evaluate alternative metabolic pathways (e.g., esterases) or tissue-specific uptake .
Emerging Applications
Q. What novel therapeutic areas are being explored for this compound class?
- Cancer : Anti-angiogenic and pro-apoptotic effects in breast cancer (MCF-7) .
- Antiviral : Structural analogs (e.g., ND-12025) show potential against viral infections via RNA polymerase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
